molecular formula C13H18N2 B1397755 [(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine CAS No. 1343649-84-2

[(1-Methyl-1H-indol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B1397755
CAS No.: 1343649-84-2
M. Wt: 202.3 g/mol
InChI Key: JBBLSMOEWWPUGU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-5-yl)methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 1-position and a propan-2-ylamine group at the 5-position.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that (1-Methyl-1H-indol-5-yl)methylamine may affect a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Indole derivatives are known to be biologically active and have been found in many important synthetic drug molecules . This suggests that (1-Methyl-1H-indol-5-yl)methylamine may have favorable pharmacokinetic properties that contribute to its bioavailability.

Result of Action

As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that (1-Methyl-1H-indol-5-yl)methylamine may have similar molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-indol-5-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (1-Methyl-1H-indol-5-yl)methylamine, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

(1-Methyl-1H-indol-5-yl)methylamine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, (1-Methyl-1H-indol-5-yl)methylamine may impact metabolic pathways by altering the expression of genes involved in metabolism.

Molecular Mechanism

The molecular mechanism of (1-Methyl-1H-indol-5-yl)methylamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . These interactions can result in the modulation of gene expression and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-indol-5-yl)methylamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Long-term exposure to (1-Methyl-1H-indol-5-yl)methylamine may lead to sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-indol-5-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

(1-Methyl-1H-indol-5-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Indole derivatives can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of (1-Methyl-1H-indol-5-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution pattern can influence the compound’s activity and effectiveness.

Subcellular Localization

(1-Methyl-1H-indol-5-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for understanding the compound’s mechanism of action and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-indol-5-yl)methylamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-methylindole. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with acetone in the presence of an acid catalyst.

    Substitution Reaction: The 1-methylindole undergoes a substitution reaction with a suitable alkylating agent, such as isopropyl bromide, to introduce the propan-2-yl group at the 5-position.

    Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction, where the intermediate product reacts with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (1-Methyl-1H-indol-5-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-indol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxo derivatives such as 1-methyl-5-(propan-2-yl)indole-2,3-dione.

    Reduction: Formation of reduced indole derivatives like 1-methyl-5-(propan-2-yl)indoline.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

(1-Methyl-1H-indol-5-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

(1-Methyl-1H-indol-5-yl)methylamine can be compared with other indole derivatives such as:

    1-Methylindole: Lacks the propan-2-ylamine group, making it less biologically active.

    5-Methylindole: Lacks the 1-methyl and propan-2-ylamine groups, resulting in different chemical and biological properties.

    1-Methyl-5-nitroindole: Contains a nitro group instead of the propan-2-ylamine group, leading to different reactivity and applications.

The uniqueness of (1-Methyl-1H-indol-5-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N-[(1-methylindol-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10(2)14-9-11-4-5-13-12(8-11)6-7-15(13)3/h4-8,10,14H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBLSMOEWWPUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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